molecular formula C18H24N2O3 B2647814 N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361821-03-4

N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2647814
CAS RN: 2361821-03-4
M. Wt: 316.401
InChI Key: JZMICQJHRAPXJC-UHFFFAOYSA-N
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Description

N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a piperidine derivative that has been synthesized through a multi-step process, and its mechanism of action is still being investigated.

Mechanism of Action

The exact mechanism of action of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been investigated for its potential use in treating Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is that it has been shown to have a low toxicity profile. However, one limitation is that the mechanism of action of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of research could be to further investigate the mechanism of action of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide, which may lead to the development of more effective drugs. Another area of research could be to investigate the potential use of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide in treating other medical conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies could investigate the safety and efficacy of N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide in human clinical trials.

Synthesis Methods

N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process that involves the reaction of piperidine with different reagents. The first step involves the reaction of piperidine with 3-chlorobenzaldehyde to form 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with methoxymethyl chloride to form 3-(piperidin-1-yl)-benzyl methoxymethyl ether. The final step involves the reaction of this intermediate with prop-2-enoyl chloride to form N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory properties, and it has been investigated for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease. N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use as a pain reliever.

properties

IUPAC Name

N-[[3-(methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-17(21)20-9-7-16(8-10-20)18(22)19-12-14-5-4-6-15(11-14)13-23-2/h3-6,11,16H,1,7-10,12-13H2,2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMICQJHRAPXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(Methoxymethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide

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